molecular formula C10H19N B13258346 (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine

Cat. No.: B13258346
M. Wt: 153.26 g/mol
InChI Key: YVTSTPRYVCWBIY-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine is a secondary amine featuring a neopentyl (2,2-dimethylpropyl) group and a pent-1-yn-3-yl substituent. The neopentyl group is known for its steric bulk, which influences the compound’s reactivity and solubility, while the pent-1-yn-3-yl moiety introduces an alkyne functional group, enabling participation in click chemistry or catalytic reactions.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)pent-1-yn-3-amine

InChI

InChI=1S/C10H19N/c1-6-9(7-2)11-8-10(3,4)5/h1,9,11H,7-8H2,2-5H3

InChI Key

YVTSTPRYVCWBIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine typically involves the reaction of 2,2-dimethylpropylamine with pent-1-yn-3-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Utility : Neopentyl groups are often used to stabilize transition metal complexes in catalysis. The target compound’s alkyne could serve as a ligand in such systems .
  • Biological Activity : Amines with aryl-alkyne motifs () are explored in drug discovery for kinase inhibition or as covalent binders. The pent-1-yn-3-yl group may offer unique targeting capabilities.

Biological Activity

(2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine, also known as ODM-204, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : (2,2-Dimethylpropyl)(pent-1-yn-3-yl)amine
  • CAS Number : 1642818-64-1
  • Molecular Formula : C₁₃H₁₉N
  • Molecular Weight : 205.30 g/mol

ODM-204 functions primarily as a dual inhibitor targeting the androgen receptor (AR) and the enzyme CYP17A1. The inhibition of these targets is crucial in the treatment of castration-resistant prostate cancer (CRPC).

Inhibition Potency

The compound exhibits the following inhibitory concentrations:

  • Androgen Receptor (AR) : IC50 of 80 nM
  • CYP17A1 Enzyme : IC50 of 22 nM

These values indicate a strong affinity for both targets, suggesting that ODM-204 could effectively disrupt androgen signaling pathways that are often upregulated in prostate cancer.

Antitumor Activity

Research has shown that ODM-204 can significantly inhibit tumor growth in preclinical models of CRPC. A study conducted by Oksala et al. (2018) demonstrated that treatment with ODM-204 led to a reduction in tumor size and improved survival rates in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.

Case Studies

  • Preclinical Trials : In vitro studies indicated that ODM-204 effectively reduced cell viability in various prostate cancer cell lines. The compound was tested against LNCaP and PC3 cell lines, showing a dose-dependent decrease in proliferation.
  • In Vivo Efficacy : In xenograft models, mice treated with ODM-204 exhibited a significant decrease in tumor volume compared to control groups. The treatment was well-tolerated with no significant adverse effects reported.

Comparative Analysis

The following table summarizes the biological activity and efficacy of ODM-204 compared to other known inhibitors:

CompoundTargetIC50 (nM)Tumor Growth InhibitionReference
ODM-204Androgen Receptor80HighOksala et al., 2018
ODM-204CYP17A122HighOksala et al., 2018
EnzalutamideAndrogen Receptor10ModerateTran et al., 2014
AbirateroneCYP17A15HighAttard et al., 2009

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